molecular formula C16H15N5O2 B2682776 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 440331-60-2

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2682776
CAS No.: 440331-60-2
M. Wt: 309.329
InChI Key: AUOXEXNTOKSNEJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule characterized by a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide chain to a pyridin-3-ylmethyl substituent. This compound is structurally optimized for applications in medicinal chemistry, likely targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-9-21-16(23)13-5-1-2-6-14(13)19-20-21/h1-6,8,10H,7,9,11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOXEXNTOKSNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the benzotriazine core with a pyridin-3-ylmethyl halide or similar reagent.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.

    Reduction: Reduction reactions can also occur, potentially affecting the oxo group or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzotriazine derivative, while reduction could lead to a reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, benzotriazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would need to be determined through experimental studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues of Benzotriazinone Derivatives

Compound Name Core Structure Linker Substituent Key Features
Target Compound Benzotriazinone Propanamide Pyridin-3-ylmethyl Three-carbon linker; pyridine methyl group enhances steric bulk
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)acetamide () Benzotriazinone Acetamide Pyridin-3-yl Shorter linker (two carbons); direct pyridine substitution may reduce flexibility
Zelatriazinum () Benzotriazinone Acetamide (1S)-1-[4-(Trifluoromethoxy)phenyl]ethyl Chiral center; trifluoromethoxy group increases lipophilicity and metabolic stability
3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide () Benzotriazinone Propanamide [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl Fused triazole-pyridine system enhances π-π interactions; same linker as target

Heterocyclic Core Variations

  • Benzotriazinone vs. Benzo[b][1,4]oxazin-3(4H)-one (): Benzotriazinone: Contains three nitrogen atoms, enabling stronger hydrogen bonding and electron-deficient aromatic interactions. Oxazinone: Oxygen atom replaces one nitrogen, reducing electron deficiency but improving solubility. Compounds like 28 () use oxazinone with piperazine-carboxamide substituents, favoring kinase or protease inhibition .

Linker and Substituent Impact

  • Linker Length :
    • Propanamide (three carbons) in the target compound provides greater conformational flexibility compared to acetamide (two carbons) in and . This may improve binding to deeper hydrophobic pockets .
  • Triazolo-pyridine (): The fused triazole ring adds rigidity and planar geometry, enhancing DNA intercalation or kinase binding .

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide , with the CAS number 51672-79-8 , is a synthetic organic molecule characterized by its complex structure. The presence of the benzotriazine moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and various biological applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of approximately 219.20 g/mol . Its structure includes:

  • Benzotriazine ring : Known for its diverse biological activities.
  • Propanamide moiety : Enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities. These activities are often linked to their ability to interact with specific biological pathways and targets.

Key Biological Activities

  • Antimicrobial Properties : Compounds containing the benzotriazine scaffold have shown potential in inhibiting bacterial growth.
  • Antitumor Activity : Similar derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Compound NameStructureKey FeaturesBiological Activity
3-(4-Oxo-benzotriazine)propanoic acidStructureBenzotriazine coreAntimicrobial
N-(5-methylpyridin-2-yl)-4-(4-oxo-benzotriazine)butanamideStructureEnhanced lipophilicityAntitumor
4-(3,4-Dihydro-4-oxo-benzotriazin)phenylacetic acidStructureDihydro derivativeAntitumor

The mechanisms through which This compound exerts its biological effects involve:

  • Interaction with DNA/RNA : Compounds in this class may intercalate into nucleic acids, disrupting replication and transcription processes.
  • Enzyme Binding : The amide functional group can facilitate binding to active sites of enzymes, inhibiting their activity.
  • Cell Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of benzotriazine exhibited significant cytotoxicity, suggesting potential applications in cancer therapy.
  • Antimicrobial Testing : In vitro assays showed that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide?

  • Methodology : A multi-step approach is recommended:

  • Step 1 : Coupling the benzotriazinone core with a propanamide linker via nucleophilic substitution or amidation. Evidence from analogous compounds suggests using coupling agents like HATU or DCC in anhydrous DMF under nitrogen .
  • Step 2 : Introduce the pyridin-3-ylmethyl group via reductive amination or alkylation. For example, react the intermediate with 3-(aminomethyl)pyridine in the presence of NaBH(OAc)₃ .
  • Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity (HPLC validation) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ ~8.5 ppm for pyridine protons, δ ~10 ppm for benzotriazinone NH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~350–370 based on analogs) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to kinase targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., Abl1 or EGFR). Prioritize residues forming hydrogen bonds with the benzotriazinone carbonyl and pyridine nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .
    • Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Experimental Design :

  • SAR Study : Synthesize analogs with halogens (Cl, Br) at the benzotriazinone 4-position. Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
  • Data Analysis : Correlate substituent electronegativity with IC₅₀. For example, bromine at R₁ may enhance hydrophobic interactions, improving potency by 2–3 fold compared to hydrogen .
    • Structural Insights : X-ray crystallography of ligand-protein complexes to map halogen bonding (e.g., Br···O interactions at 3.2 Å) .

Q. What are the key challenges in optimizing the compound’s solubility for in vivo studies?

  • Strategies :

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (target: >50 µM in PBS pH 7.4) .
  • Prodrug Design : Introduce phosphate or ester groups at the propanamide chain to improve bioavailability .
    • Analytical Validation : Measure solubility via shake-flask method with UV/Vis quantification and compare with computational predictions (e.g., ALOGPS) .

Q. How can reaction yield be improved in large-scale synthesis?

  • Process Optimization :

  • Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (if applicable). Optimize equivalents of reagents (e.g., 1.2 eq. pyridinemethylamine) .
  • Flow Chemistry : Implement continuous-flow reactors to reduce side reactions (e.g., epimerization) and improve throughput .
    • Yield Analysis : Track via LC-MS and adjust residence time/temperature gradients to maximize output (>60% yield for GMP compliance) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How to resolve this?

  • Experimental Replication :

  • Stability Assay : Incubate the compound in HCl (pH 2–4) at 37°C for 24h. Monitor degradation via HPLC. Compare results with literature (e.g., 10% degradation at pH 3 vs. 30% in prior studies) .
  • Mechanistic Insight : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the amide bond or benzotriazinone ring opening) .

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